![molecular formula C16H14N2O5 B12504921 1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is a complex organic compound with a unique structure that combines a pyridine ring with an acetylphenyl group
Métodos De Preparación
The synthesis of 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-acetylphenyl isocyanate with 6-oxopyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity of the compound. These methods are designed to optimize reaction conditions, reduce production costs, and minimize environmental impact.
Análisis De Reacciones Químicas
1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or phenyl ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and catalysis.
Biology: Researchers investigate the compound’s potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:
3-acetylphenyl isocyanate: A precursor in the synthesis of the target compound.
6-oxopyridine-3-carboxylic acid: Another precursor used in the synthesis.
N-aryl cyanoacetamides: Compounds with similar structural features and reactivity.
The uniqueness of 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid lies in its combined structural elements, which confer distinct chemical and biological properties not found in the individual precursors or related compounds.
Propiedades
Fórmula molecular |
C16H14N2O5 |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
1-[2-(3-acetylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5/c1-10(19)11-3-2-4-13(7-11)17-14(20)9-18-8-12(16(22)23)5-6-15(18)21/h2-8H,9H2,1H3,(H,17,20)(H,22,23) |
Clave InChI |
UKRXJPFOLSJVJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
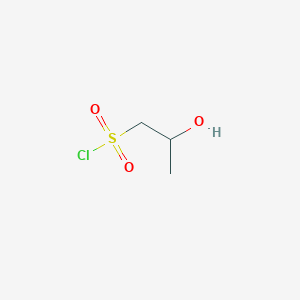

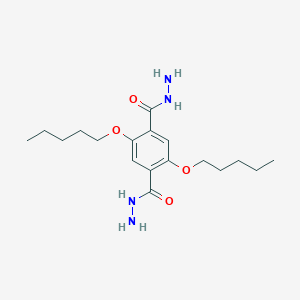
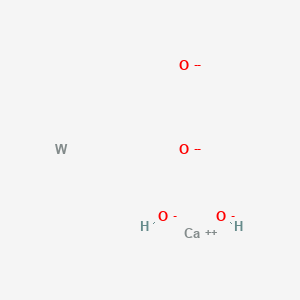
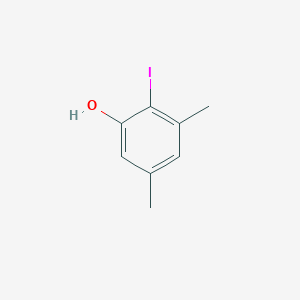
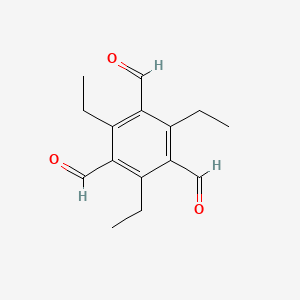
![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)
![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)
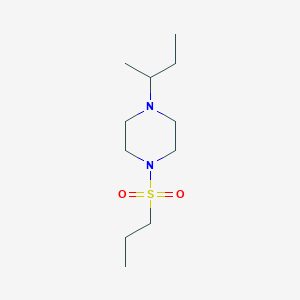
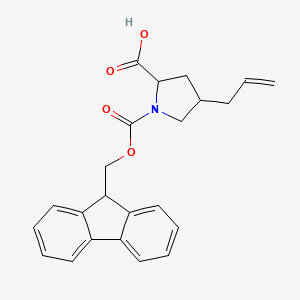

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
